molecular formula C19H16N4O3 B2609027 1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1428355-66-1

1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2609027
CAS No.: 1428355-66-1
M. Wt: 348.362
InChI Key: FHAIUTOCXQCLFY-UHFFFAOYSA-N
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Description

1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C19H16N4O3 and its molecular weight is 348.362. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Reactions and Heterocyclic Compound Synthesis

A foundational aspect of research on similar compounds involves studying their photochemical reactions. For instance, the photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan has been investigated to yield novel cycloadducts, indicating a pathway for synthesizing complex heterocyclic structures potentially useful in drug development and materials science (Tsuge, Oe, & Tashiro, 1973).

Antibacterial and Antimicrobial Activities

Compounds with a 1,3,4-oxadiazole structure have demonstrated strong activity against various bacterial strains, including Staphylococcus aureus. This suggests their potential as candidates for new antibacterial drugs, especially considering their synthesis from N-acylhydrazones and evaluation under conditions that favor Lipinski’s Rule of Five, indicating good drug likeness (Oliveira et al., 2012).

Potential in Antitubercular Agents

The synthesis and characterization of novel indole-based 1,3,4-oxadiazoles, which were evaluated for their antimicrobial activities, including antitubercular effects, underline the importance of these compounds in addressing global health issues such as tuberculosis (Nagarapu & Pingili, 2014).

Insight into Energetic Materials

Research into oxadiazole derivatives extends into the field of energetic materials, where their synthesis and characterization aim to develop compounds with moderate thermal stabilities and insensitivity towards impact and friction. This highlights their potential application in creating safer and more efficient energetic materials for industrial use (Yu et al., 2017).

Properties

IUPAC Name

1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c24-17(12-22-8-7-13-4-1-2-5-15(13)22)23-10-14(11-23)19-20-18(21-26-19)16-6-3-9-25-16/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAIUTOCXQCLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)C4=NC(=NO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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